3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,5-dimethyl group and a 3-(2-oxopiperidin-1-yl)phenyl group
Mechanism of Action
Target of Action
The primary target of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds with high affinity to FXa, inhibiting both free and prothrombinase-bound FXa activity in vitro . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, specifically the common pathway . This disruption prevents the formation of thrombin and, consequently, fibrin clots .
Pharmacokinetics
This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction in thrombin generation . This reduction leads to a decrease in fibrin clot formation, thereby preventing thromboembolic events .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperidinone Intermediate: The synthesis begins with the preparation of the 2-oxopiperidine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination Reaction: The 2-oxopiperidine intermediate is then subjected to an amination reaction with 3-bromoaniline to form the 3-(2-oxopiperidin-1-yl)phenyl intermediate.
Coupling with Benzoyl Chloride: The final step involves the coupling of the 3-(2-oxopiperidin-1-yl)phenyl intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, with a similar piperidinone structure.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a piperidinone moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-15(2)12-16(11-14)20(24)21-17-6-5-7-18(13-17)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWOXNJJHCEWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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